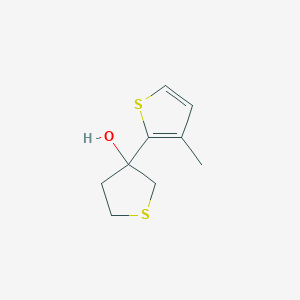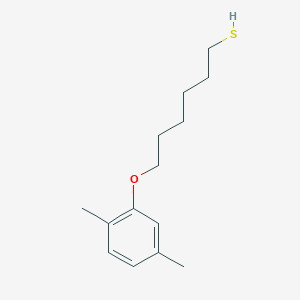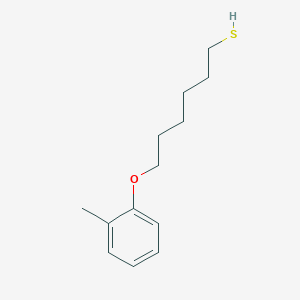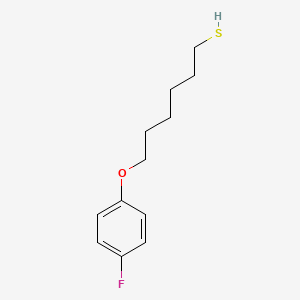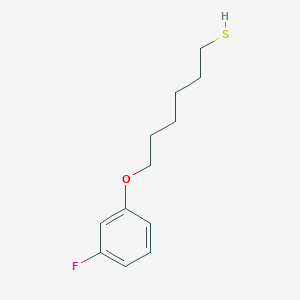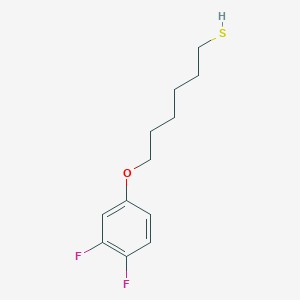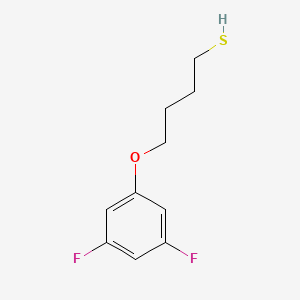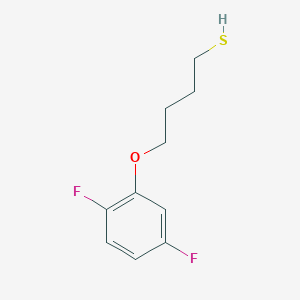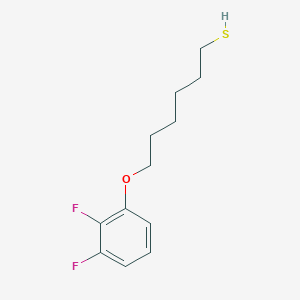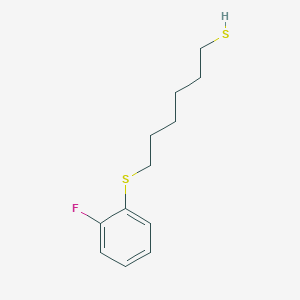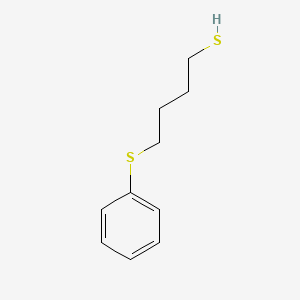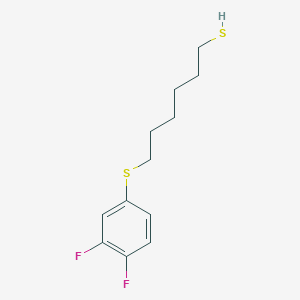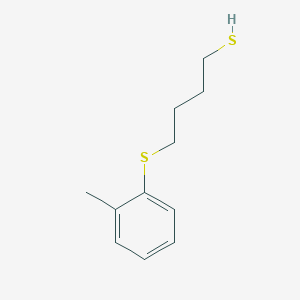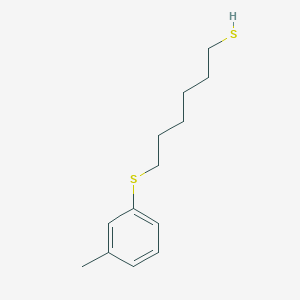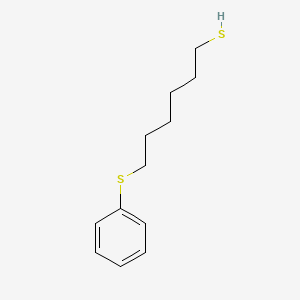
6-Phenylsulfanylhexane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylsulfanylhexane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This particular compound features a phenylsulfanyl group attached to a hexane chain, with the thiol group located at the terminal carbon. Thiols are known for their distinctive and often unpleasant odors, and they play significant roles in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexane-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a thiol. For instance, the reaction of 6-bromohexane with thiophenol in the presence of a base such as sodium hydride can yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of thiols often involves the use of thiourea as a nucleophilic sulfur source. The reaction of thiourea with an alkyl halide produces an alkylisothiouronium salt, which is then hydrolyzed to yield the desired thiol. This method is advantageous due to its scalability and relatively mild reaction conditions.
化学反応の分析
Types of Reactions
6-Phenylsulfanylhexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized to form 6,6’-Disulfanylhexane-1,1’-dithiol.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, the thiol group can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学的研究の応用
6-Phenylsulfanylhexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Employed in the study of redox biology due to its ability to undergo reversible oxidation and reduction.
Medicine: Investigated for its potential antioxidant properties and its role in modulating redox states in biological systems.
Industry: Utilized in the production of polymers and materials that require thiol functionality for cross-linking and stabilization.
作用機序
The mechanism of action of 6-Phenylsulfanylhexane-1-thiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form a disulfide bond, which can then be reduced back to the thiol form. This reversible redox cycling is crucial in various biological processes, including the regulation of protein function and cellular redox homeostasis. The compound can interact with molecular targets such as enzymes and proteins that contain reactive cysteine residues, thereby influencing their activity and function.
類似化合物との比較
Similar Compounds
Ethanethiol: A simple thiol with a shorter alkyl chain.
1-Butanethiol: Another thiol with a four-carbon alkyl chain.
Thiophenol: A thiol with a phenyl group directly attached to the sulfur atom.
Uniqueness
6-Phenylsulfanylhexane-1-thiol is unique due to its specific structure, which combines a phenylsulfanyl group with a hexane chain. This structure imparts distinct chemical properties, such as its reactivity and solubility, making it suitable for specific applications in organic synthesis and materials science. The presence of the phenyl group can also influence the compound’s reactivity and interactions with other molecules, distinguishing it from simpler thiols like ethanethiol and 1-butanethiol.
特性
IUPAC Name |
6-phenylsulfanylhexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLFIXUOIRVBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
